Olivetol-d9
Olivetol-d9
A precursor in various syntheses of labeled tetrahydrocannabinol.
Brand Name:
Vulcanchem
CAS No.:
137125-92-9
VCID:
VC21118873
InChI:
InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2
SMILES:
CCCCCC1=CC(=CC(=C1)O)O
Molecular Formula:
C11H16O2
Molecular Weight:
189.3 g/mol
Olivetol-d9
CAS No.: 137125-92-9
Cat. No.: VC21118873
Molecular Formula: C11H16O2
Molecular Weight: 189.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A precursor in various syntheses of labeled tetrahydrocannabinol. |
|---|---|
| CAS No. | 137125-92-9 |
| Molecular Formula | C11H16O2 |
| Molecular Weight | 189.3 g/mol |
| IUPAC Name | 5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol |
| Standard InChI | InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2 |
| Standard InChI Key | IRMPFYJSHJGOPE-YNSOAAEFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)O)O |
| SMILES | CCCCCC1=CC(=CC(=C1)O)O |
| Canonical SMILES | CCCCCC1=CC(=CC(=C1)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator